Ethyl 6-formylnicotinate

描述

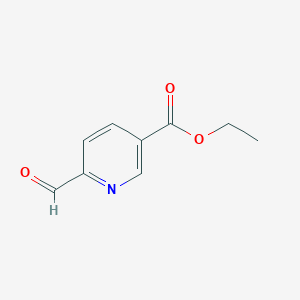

Structure

3D Structure

属性

IUPAC Name |

ethyl 6-formylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOIOKMHVHLARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575426 | |

| Record name | Ethyl 6-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-31-2 | |

| Record name | 3-Pyridinecarboxylic acid, 6-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-formylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 6-Formylnicotinate

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 6-Formylnicotinate

This compound is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates both an ester and an aldehyde group on a pyridine scaffold. This unique combination of functional groups makes it a highly valuable and versatile building block for the construction of complex heterocyclic systems and pharmacologically active molecules. The aldehyde moiety serves as a reactive handle for a wide range of transformations, including condensations, reductive aminations, and Wittig reactions, while the ethyl nicotinate core is a common feature in many bioactive compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

PART 1: Synthetic Methodologies

The synthesis of this compound is primarily achieved through the selective oxidation of its precursor, ethyl 6-methylnicotinate. The key challenge lies in controlling the oxidation of the methyl group to the aldehyde stage without further oxidation to the carboxylic acid. This section details the most effective methods for this transformation.

Synthesis of the Precursor: Ethyl 6-Methylnicotinate

The common starting point for producing this compound is Ethyl 6-methylnicotinate. An established industrial-scale synthesis involves the oxidative transformation of 2-methyl-5-ethylpyridine.

Reaction Scheme:

-

Oxidation: 2-methyl-5-ethylpyridine is oxidized using nitric acid in the presence of sulfuric acid. This reaction selectively targets the ethyl group for oxidation to a carboxylic acid.

-

Esterification: The resulting 6-methylnicotinic acid is then esterified, typically using ethanol, to yield Ethyl 6-methylnicotinate.

This process is robust and allows for the production of large quantities of the necessary precursor.[1][2][3] A mixture of sulfuric acid and nitric acid, sometimes with a catalyst like ammonium vanadate, is heated, and 2-methyl-5-ethylpyridine is added, followed by continuous distillation to remove water and drive the reaction.[1][2] The crude 6-methylnicotinic acid is then esterified with an alcohol like ethanol to produce the final ester.[2]

Oxidation of Ethyl 6-Methylnicotinate to this compound

Once the precursor is obtained, the critical step is the mild oxidation of the 6-methyl group to a formyl group. Several modern synthetic methods are well-suited for this selective transformation, avoiding the use of harsh, non-selective oxidants like permanganate which tend to produce the corresponding carboxylic acid.[4]

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5][6][7] The synthesis of this compound via this route would first require the conversion of the methyl group of Ethyl 6-methylnicotinate to a hydroxymethyl group, followed by the Swern oxidation. However, for direct oxidation of activated methyl groups on heterocyclic rings, variations of activated DMSO oxidations are often employed. The direct Swern oxidation of an unactivated methyl group is not typical. A more practical approach involves the oxidation of the corresponding alcohol, ethyl 6-(hydroxymethyl)nicotinate.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered organic base such as triethylamine (TEA).[8][9]

Causality and Expert Insights:

-

Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive intermediate, chloro(dimethyl)sulfonium chloride, preventing side reactions.[9]

-

Reagent Order: The precise order of addition is critical. DMSO is activated first with oxalyl chloride before the alcohol is introduced. The base is added last to induce the elimination reaction that forms the aldehyde.[6][7]

-

Advantages: This method offers high yields, avoids the use of toxic heavy metals (like chromium), and is compatible with a wide range of other functional groups.[5][7]

-

Disadvantages: The reaction produces the volatile and malodorous dimethyl sulfide as a byproduct and requires stringent anhydrous and low-temperature conditions, which can be challenging for large-scale synthesis.[5][8]

Experimental Protocol: Swern Oxidation of Ethyl 6-(hydroxymethyl)nicotinate

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

-

Add a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

The Dess-Martin oxidation is another exceptionally mild and selective method for converting primary alcohols to aldehydes.[10][11] It employs Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), a hypervalent iodine compound.[12]

Causality and Expert Insights:

-

Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, making it ideal for sensitive substrates containing acid- or base-labile functional groups.[12][13][14]

-

High Chemoselectivity: DMP demonstrates excellent functional group tolerance, leaving moieties like vinyl ethers, sulfides, and protected amines unaffected.[12][14]

-

Simplified Workup: The workup is often straightforward, involving filtration to remove the iodinane byproduct followed by standard extraction.[12]

-

Disadvantages: DMP is potentially explosive under shock or heat and is relatively expensive, which can limit its application in large-scale industrial processes.[12][13] The addition of water has been shown to accelerate the rate of oxidation in some cases.[10]

Experimental Protocol: DMP Oxidation of Ethyl 6-(hydroxymethyl)nicotinate

-

To a solution of ethyl 6-(hydroxymethyl)nicotinate (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) (typically complete within 1-3 hours).

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers become clear. Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the primary synthetic pathway from a common industrial starting material to the target compound.

Caption: Synthetic pathway to this compound.

PART 2: Physicochemical and Spectroscopic Properties

Characterization of this compound is essential for its use in further synthetic applications. Below are its key properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 20857-31-2[15] |

| Solubility | Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate; limited solubility in water. |

Spectroscopic Data (Predicted and Reported)

Spectroscopic analysis confirms the structure of the molecule. The expected data is as follows:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~9.2 ppm (d, 1H): Proton at C2 of the pyridine ring.

-

δ ~8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.

-

δ ~7.8 ppm (d, 1H): Proton at C5 of the pyridine ring.

-

δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~164 ppm: Ester carbonyl carbon.

-

δ ~155-120 ppm: Aromatic carbons of the pyridine ring.

-

δ ~62 ppm: Methylene carbon of the ethyl ester.

-

δ ~14 ppm: Methyl carbon of the ethyl ester.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~1720-1730 cm⁻¹: Strong C=O stretch (ester).

-

~1690-1700 cm⁻¹: Strong C=O stretch (aldehyde).

-

~2820, 2720 cm⁻¹: C-H stretch characteristic of aldehydes.

-

~1580, 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

-

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 179.

-

[M+H]+: Expected at m/z = 180.

-

Reactivity, Stability, and Handling

-

Reactivity: The aldehyde group is the most reactive site, readily participating in nucleophilic addition reactions. It is susceptible to oxidation to a carboxylic acid and can be reduced to an alcohol. The pyridine nitrogen is weakly basic.

-

Stability and Storage: The compound is generally stable under standard conditions. However, aldehydes can be sensitive to air and light, potentially leading to oxidation. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

PART 3: Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules, particularly in the realm of drug discovery.[16]

Intermediate for Active Pharmaceutical Ingredients (APIs)

Substituted nicotinates are core structures in numerous pharmaceuticals. The formyl group provides a key entry point for elaborating the molecular structure. For example, it can be used in the synthesis of analogues of drugs like Varenicline , a treatment for smoking addiction.[17] While not a direct precursor in the originally patented route, its structure is ideal for creating novel derivatives and exploring structure-activity relationships (SAR) in related compounds.

Versatility in Organic Synthesis

The aldehyde functional group enables a wide array of synthetic transformations, making this compound a versatile tool for synthetic chemists.

Caption: Synthetic utility of this compound.

-

Reductive Amination: The formyl group can be converted into a primary, secondary, or tertiary amine, which is a fundamental transformation for introducing nitrogen-containing substituents common in APIs.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for carbon chain extension and the introduction of conjugated systems.

-

Condensation Reactions: Knoevenagel, aldol, or similar condensations with active methylene compounds can be used to form α,β-unsaturated systems, which are precursors for building new heterocyclic rings.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (ethyl 6-carboxynicotinate) or reduced to the alcohol (ethyl 6-(hydroxymethyl)nicotinate), providing access to a family of related substituted pyridines.

Conclusion

This compound stands out as a strategically important synthetic intermediate. Its preparation, primarily through the controlled oxidation of ethyl 6-methylnicotinate, is achievable through modern, mild synthetic methods like the Swern and Dess-Martin oxidations. The molecule's dual functionality—a reactive aldehyde and a stable nicotinate ester—provides a robust platform for extensive chemical modification. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the synthesis of novel heterocyclic compounds with significant therapeutic potential.

References

- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 20857-31-2|this compound|BLD Pharm [bldpharm.com]

- 16. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Ethyl 6-Formylnicotinate: A Technical Guide for Advanced Synthesis

Introduction

Ethyl 6-formylnicotinate is a bifunctional pyridine derivative possessing both an ester and an aldehyde group. This unique arrangement of reactive sites makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the pyridine ring, coupled with the distinct reactivity of the formyl and ethyl ester moieties, allows for selective and sequential transformations. This guide provides an in-depth technical overview of its chemical profile, a robust synthesis protocol, detailed spectroscopic analysis, reactivity insights, and its applications as a key intermediate in the development of complex molecular architectures, particularly within the pharmaceutical industry.[1]

Core Chemical Profile

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis and for ensuring safe handling.

Chemical Identifiers and Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 6-formylpyridine-3-carboxylate | - |

| Molecular Formula | C₉H₉NO₃ | - |

| Molecular Weight | 179.17 g/mol | - |

| CAS Number | Not explicitly assigned; often generated in situ or sourced from specialized vendors. | - |

| Appearance | Predicted: Off-white to yellow solid or viscous oil | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | [2] |

Structural Representation

Caption: Molecular Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the controlled oxidation of the corresponding methyl-substituted precursor, Ethyl 6-methylnicotinate. This transformation requires a selective oxidant that converts the methyl group to an aldehyde without affecting the pyridine ring or the ethyl ester. Selenium dioxide (SeO₂) is a classic and effective reagent for this type of benzylic oxidation.

Proposed Synthesis Workflow

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Oxidation of Ethyl 6-methylnicotinate

This protocol describes a representative procedure. Researchers should perform their own risk assessment and optimization.

Materials:

-

Ethyl 6-methylnicotinate (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 6-methylnicotinate (1.0 eq) and 1,4-dioxane (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add Selenium Dioxide (1.1 eq) and a small amount of water (approx. 0.5 mL per gram of SeO₂) to the flask.

-

Reaction Execution: Heat the mixture to reflux (approx. 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium metal, washing the pad with ethyl acetate.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Spectroscopic Elucidation

Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the functional groups and analysis of similar structures.[2][3]

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shift / Absorption | Assignment and Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.1 (s, 1H)δ ~9.3 (d, 1H)δ ~8.5 (dd, 1H)δ ~7.9 (d, 1H)δ ~4.4 (q, 2H)δ ~1.4 (t, 3H) | Aldehyde proton (-CHO)Pyridine H-2 (adjacent to N)Pyridine H-4 (between ester and formyl)Pyridine H-5 (adjacent to formyl)Ethyl ester methylene (-OCH₂CH₃)Ethyl ester methyl (-OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192δ ~164δ ~155, 152, 138, 128, 125δ ~62δ ~14 | Aldehyde carbonyl (C=O)Ester carbonyl (C=O)Pyridine ring carbons (aromatic region)Ethyl ester methylene (-OCH₂)Ethyl ester methyl (-CH₃) |

| IR Spectroscopy (ATR) | ν ~2820, 2720 cm⁻¹ν ~1725 cm⁻¹ν ~1700 cm⁻¹ν ~1580, 1470 cm⁻¹ν ~1250 cm⁻¹ | C-H stretch of aldehyde (Fermi doublet)C=O stretch of esterC=O stretch of aldehydeC=C/C=N stretches of pyridine ringC-O stretch of ester |

| Mass Spectrometry (ESI+) | m/z = 180.06 [M+H]⁺m/z = 202.04 [M+Na]⁺ | Molecular ion peak (protonated)Sodium adduct |

Reactivity and Mechanistic Considerations

This compound is a substrate for a wide array of chemical transformations, making it a powerful synthetic intermediate. The aldehyde and ester groups can be targeted selectively under different reaction conditions.

-

Aldehyde Reactivity: The formyl group is a primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, Grignard additions, and cyanohydrin formation. These transformations are fundamental for carbon-carbon and carbon-nitrogen bond formation.

-

Ester Reactivity: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis.[1] These reactions allow for further functionalization or modification of the molecule's polarity and hydrogen bonding capabilities.

Illustrative Reaction: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The reaction proceeds via the formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Caption: Reductive Amination of this compound.

Applications in Drug Discovery and Development

The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. This compound serves as a key precursor for synthesizing complex derivatives with diverse biological activities.[1]

-

Scaffold for Bioactive Molecules: The dual functionality allows for the convergent synthesis of complex molecules. For instance, the aldehyde can be elaborated into a heterocyclic ring system, while the ester can be converted into an amide to modulate solubility or target engagement.

-

Precursor to Quinolone Antibacterials: Derivatives of the nicotinic acid core are used in the synthesis of quinolone and fluoroquinolone antibiotics. The functional handles on this compound provide entry points for constructing the fused ring systems characteristic of these drugs.[4][5]

-

Synthesis of Enzyme Inhibitors: The structure can be modified to target various enzyme active sites. The strategic placement of functional groups allows for the design of potent and selective inhibitors for targets in oncology, inflammation, and metabolic diseases.

Safety and Handling

As a reactive chemical intermediate, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile reactivity profile. The presence of both an electrophilic aldehyde and a modifiable ester group on a pyridine scaffold provides chemists with a powerful tool for the synthesis of complex, biologically active molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and reactivity is essential for leveraging its full potential in research and drug development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6-Formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged motif in the design of molecules that interact with biological targets.[2][3] Within this class of compounds, nicotinic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory and antibacterial properties.[4][5] Ethyl 6-formylnicotinate (CAS No. 20857-31-2), a bifunctional building block, represents a key intermediate for the synthesis of more complex and potent drug candidates.[6][7][8][9][10] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering insights into its strategic value in pharmaceutical research and development.

Core Compound Specifications

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 20857-31-2 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | White powder |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available ethyl 6-methylnicotinate. This strategy involves the esterification of 6-methylnicotinic acid followed by the selective oxidation of the methyl group to a formyl group.

Step 1: Esterification of 6-Methylnicotinic Acid

The initial step involves the conversion of 6-methylnicotinic acid to its corresponding ethyl ester, ethyl 6-methylnicotinate. A common and effective method for this transformation is the Fischer esterification, which utilizes an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-methylnicotinic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 6-methylnicotinate.

Step 2: Oxidation of Ethyl 6-Methylnicotinate to this compound

The second and crucial step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Several methods can be employed for this transformation, with the Swern oxidation being a mild and efficient choice that avoids the use of heavy metals.[11][12][13][14][15] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Experimental Protocol: Swern Oxidation of Ethyl 6-Methylnicotinate

-

Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C. To this, add a solution of DMSO in DCM dropwise, maintaining the temperature below -60 °C.

-

Alcohol Addition: After stirring for a few minutes, add a solution of ethyl 6-methylnicotinate in DCM dropwise to the activated DMSO mixture.

-

Base Addition: Stir the reaction mixture at -78 °C for a specified time, then add triethylamine (a hindered organic base) dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

In the proton NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts. The ethyl ester group will show a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde around 190-200 ppm and the ester carbonyl carbon around 165-175 ppm. The carbons of the pyridine ring will appear in the aromatic region, and the ethyl group carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will display strong absorption bands characteristic of the carbonyl groups. The aldehyde C=O stretch is expected around 1700-1720 cm⁻¹, while the ester C=O stretch will appear at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[16][17][18][19][20] The C-O stretching of the ester will also be visible in the 1100-1300 cm⁻¹ region.[20]

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and the formyl group.[21][22][23]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry due to its two reactive functional groups: the aldehyde and the ester.[24] The aldehyde group can participate in various reactions, including reductive amination to introduce diverse amine functionalities, and condensation reactions to form new heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular elaboration.

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the strategic importance of the 6-formylpyridine motif is evident in the synthesis of various biologically active compounds. For instance, derivatives of 6-formyl-pyridine-2-carboxylic acid have been investigated as telomerase inhibitors, a key target in cancer therapy.[25] The ability to introduce a variety of substituents via the formyl group makes this class of compounds highly attractive for creating libraries of potential drug candidates for screening against various therapeutic targets.

Caption: Reactivity and applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials and the presence of two key reactive functional groups make it an attractive building block for the creation of diverse molecular libraries. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

- 1. drugs.com [drugs.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 20857-31-2 | MFCD19690524 | this compound [aaronchem.com]

- 7. 20857-31-2,6-甲酰基烟酸乙酯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 8. 20857-31-2|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 20857-31-2 cas, this compound - купить реактив в интернет-магазине Красная звезда | 780423 Macklin [tdkz.su]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. Swern Oxidation [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. www1.udel.edu [www1.udel.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Ethyl nicotinate [webbook.nist.gov]

- 22. Ethyl nicotinate [webbook.nist.gov]

- 23. mzCloud – Ethyl nicotinate [mzcloud.org]

- 24. nbinno.com [nbinno.com]

- 25. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 6-Formylnicotinate: A Technical Overview

An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-formylnicotinate, a key heterocyclic building block in medicinal chemistry and materials science. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This guide is intended for researchers and scientists in organic synthesis, drug development, and analytical chemistry, offering insights into the structural elucidation and quality control of this important compound. Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, this guide will focus on the theoretical and expected spectroscopic characteristics based on its structure and data from closely related analogs. Methodologies for data acquisition and interpretation are also discussed to provide a framework for the analysis of this and similar molecules.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a bifunctional molecule featuring both an ethyl ester and an aldehyde group on a pyridine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The aldehyde serves as a handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the ethyl ester can be hydrolyzed or converted to other functional derivatives. Its structural motif is of significant interest in the development of novel therapeutic agents and functional materials.

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will outline the expected spectroscopic data for this compound and provide the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the aromatic protons of the pyridine ring.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) could also be used depending on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyridine ring, as well as the aldehyde proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | Aldehyde-H | Aldehyde protons are highly deshielded and typically appear in this downfield region. |

| ~9.2 | Doublet (d) | 1H | Pyridine-H2 | The proton at position 2 is adjacent to the ring nitrogen and the ester group, leading to significant deshielding. |

| ~8.4 | Doublet of doublets (dd) | 1H | Pyridine-H4 | This proton is coupled to both H2 and H5, and its chemical shift is influenced by the electron-withdrawing nature of the adjacent ester group. |

| ~7.8 | Doublet (d) | 1H | Pyridine-H5 | This proton is adjacent to the formyl group and coupled to H4. |

| ~4.4 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the methyl protons. |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~164 | Ester C=O | The carbonyl carbon of the ethyl ester is also in the downfield region but typically less deshielded than an aldehyde. |

| ~155 | Pyridine-C2 | This carbon is adjacent to the nitrogen and the ester group. |

| ~152 | Pyridine-C6 | This carbon is adjacent to the nitrogen and bonded to the formyl group. |

| ~138 | Pyridine-C4 | Aromatic carbon chemical shifts are influenced by the substituents on the ring. |

| ~128 | Pyridine-C3 | This carbon is attached to the ester group. |

| ~120 | Pyridine-C5 | This carbon is adjacent to the formyl group. |

| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is in the typical upfield region for alkyl carbons. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A drop of the neat sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): This is a convenient method for both liquids and solids, requiring minimal sample preparation. The sample is placed directly on the ATR crystal.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the pyridine ring. |

| ~2980-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl group. |

| ~2850 and ~2750 | Weak to Medium | C-H stretch (aldehyde) | The presence of two bands in this region (Fermi doublet) is characteristic of an aldehyde C-H stretch. |

| ~1730 | Strong | C=O stretch (ester) | The strong absorption due to the carbonyl stretch of the ethyl ester. |

| ~1700 | Strong | C=O stretch (aldehyde) | The carbonyl stretch of the aldehyde, which may be slightly at a lower frequency than the ester due to conjugation with the aromatic ring. |

| ~1600, ~1580, ~1470 | Medium to Strong | C=C and C=N stretch (pyridine ring) | Characteristic skeletal vibrations of the pyridine ring. |

| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is valuable for determining the exact molecular formula.

Sample Introduction:

-

Direct Infusion (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): For volatile compounds, GC can be used to separate the sample before it enters the mass spectrometer.

Predicted Mass Spectrum

Molecular Ion:

-

The molecular formula of this compound is C₉H₉NO₃.

-

The nominal molecular weight is 179 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179 under EI conditions, or a protonated molecule ([M+H]⁺) at m/z = 180 under ESI conditions.

Key Fragmentation Pattern (EI):

-

Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z = 134, corresponding to the loss of a 45 Da fragment.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 150.

-

Loss of carbon monoxide (-CO) from the aldehyde: A fragment at m/z = 151.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust framework for its structural verification and purity assessment. While experimentally obtained data for this specific molecule is not widely published, the predicted spectra and interpretations presented in this guide, based on fundamental principles and data from analogous structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for confident structural assignment in synthetic and medicinal chemistry endeavors.

Ethyl 6-Formylnicotinate: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of Ethyl 6-Formylnicotinate for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a pyridine derivative of significant interest in medicinal chemistry due to its versatile chemical functionalities that serve as a scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, and its potential applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry, offering insights into the strategic utilization of this compound in the design of novel therapeutics.

Molecular Profile

This compound is a bifunctional molecule featuring an ethyl ester and a formyl group on a pyridine ring. These reactive sites offer opportunities for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex heterocyclic systems.[1]

Key Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | N/A |

| Molecular Weight | 179.17 g/mol | N/A |

| IUPAC Name | Ethyl 6-formylpyridine-3-carboxylate | N/A |

| CAS Number | 20857-31-2 | N/A |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 6-methylnicotinic acid:

-

Esterification: Conversion of 6-methylnicotinic acid to its ethyl ester, ethyl 6-methylnicotinate.

-

Oxidation: Selective oxidation of the methyl group on the pyridine ring to a formyl group.

Experimental Protocol: A Plausible Approach

Step 1: Esterification of 6-Methylnicotinic Acid

This step is a standard Fischer esterification.

-

Materials: 6-methylnicotinic acid, absolute ethanol, concentrated sulfuric acid, and a suitable solvent like toluene.[2]

-

Procedure:

-

In a round-bottom flask, dissolve 6-methylnicotinic acid in an excess of absolute ethanol and a co-solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 6-methylnicotinate.

-

Purify the crude product by column chromatography or distillation.

-

Step 2: Oxidation of Ethyl 6-Methylnicotinate

The selective oxidation of the methyl group can be challenging. A common reagent for such transformations is selenium dioxide (SeO₂).

-

Materials: Ethyl 6-methylnicotinate, selenium dioxide, and a high-boiling solvent like dioxane or xylene.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve ethyl 6-methylnicotinate in a suitable solvent (e.g., dioxane).

-

Add a stoichiometric amount of selenium dioxide.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

-

The filtrate is then concentrated, and the residue is purified by column chromatography to yield this compound.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a promising scaffold for the development of novel therapeutic agents. The pyridine core is a common feature in many approved drugs, and the presence of both an ester and an aldehyde group allows for diverse chemical modifications.

Potential as a Kinase Inhibitor Scaffold

Substituted pyridine and nicotinic acid derivatives have been extensively explored as kinase inhibitors.[3] The pyridine ring can act as a hinge-binding motif, a key interaction in the active site of many kinases. The formyl and ester groups of this compound can be utilized to introduce various substituents that can target specific regions of the kinase active site, thereby improving potency and selectivity.

Role in the Synthesis of Bioactive Heterocycles

The formyl group is a versatile functional group that can participate in a wide range of chemical reactions, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: To build more complex heterocyclic rings.

These transformations can lead to the synthesis of a library of compounds with potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Conceptual Application in Kinase Inhibitor Design

Caption: Conceptual binding of an this compound-derived inhibitor to a kinase active site.

Analytical Characterization (Expected)

While specific spectral data for this compound is not provided in the search results, its expected analytical features can be predicted based on its chemical structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm).

-

Formyl Proton: A characteristic singlet for the aldehyde proton, expected to be significantly downfield (δ 9.5-10.5 ppm).

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group, in the upfield region.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Resonances for the ester and aldehyde carbonyl carbons, expected in the highly deshielded region of the spectrum (δ 160-200 ppm).

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.

-

Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

-

Carbonyl Stretching: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups, typically in the range of 1680-1750 cm⁻¹.

-

C-H Stretching: Bands for the aromatic and aliphatic C-H bonds.

-

C-N Stretching: Vibrations associated with the pyridine ring.

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery. Its bifunctional nature provides a platform for the synthesis of a wide array of derivatives. While detailed experimental data is currently limited in the public domain, this technical guide offers a scientifically grounded perspective on its synthesis, potential applications, and expected analytical characteristics. Further research into this compound is warranted to fully explore its utility as a key building block in the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 6-formylnicotinate: A Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of Ethyl 6-formylnicotinate (CAS No. 20857-31-2), a versatile heterocyclic building block. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data with expert-driven predictions to offer practical insights into the handling, synthesis, and application of this valuable intermediate. While comprehensive experimental data for this specific molecule is not widely published, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust technical overview.

Molecular and Physicochemical Profile

This compound is a bifunctional molecule featuring a pyridine ring substituted with an ethyl ester at the 3-position and a formyl (aldehyde) group at the 6-position. This unique arrangement of electron-withdrawing groups on the pyridine core dictates its reactivity and utility in synthetic chemistry.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 20857-31-2 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=N1)C=O |

Predicted Physical Properties

Direct experimental data for the physical properties of this compound are scarce. However, we can extrapolate estimations from closely related analogs such as Ethyl nicotinate (the parent molecule), Ethyl 6-methylnicotinate, and Ethyl 6-chloronicotinate.

Table 2: Predicted and Analog-Derived Physical Properties

| Property | Predicted Value / Observation | Rationale / Analog Data |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Ethyl nicotinate is a colorless to yellow liquid[3]. The presence of the aldehyde may impart a slight color. |

| Boiling Point | >230 °C (at 760 mmHg) | Higher than Ethyl nicotinate (223-225 °C) due to increased molecular weight and polarity from the formyl group[3][4]. Ethyl 6-methylnicotinate has a reported boiling point of 130 °C at 15 Torr[5]. |

| Melting Point | < 30 °C | Likely a low-melting solid or liquid at room temperature. Ethyl 6-chloronicotinate has a melting point of 26-30 °C[6]. Ethyl nicotinate melts at 8-10 °C[4]. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol, Chloroform). Sparingly soluble in water. | Based on the properties of similar ethyl esters and aldehydes. Ethyl nicotinate is soluble in alcohol and has limited water solubility[3]. |

| Storage | Store under an inert atmosphere at 2-8°C. | Recommended for aldehydes, which can be sensitive to oxidation. Vendor data for related compounds suggests similar storage conditions. |

Proposed Synthetic Approach: Oxidation of Ethyl 6-methylnicotinate

A common and effective method for the introduction of a formyl group at the 6-position of a pyridine ring is the oxidation of a methyl group. This approach offers a reliable pathway to this compound from its readily available methyl analog.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate (1.0 eq.) in a suitable solvent such as dioxane or glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (SeO₂, 1.1 to 1.5 eq.) portion-wise. Causality Note: Selenium dioxide is a specific and effective oxidizing agent for converting benzylic-type methyl groups to aldehydes.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The precipitated black selenium metal is removed by filtration through a pad of celite.

-

Extraction: The filtrate is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Predicted Spectroscopic Analysis

No public spectra are available for this compound. The following predictions are based on standard spectroscopic principles and data from analogous structures.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | δ ~10.1 ppm (s, 1H): Aldehyde proton (CHO).δ ~9.2 ppm (d, 1H): Aromatic proton at C2.δ ~8.4 ppm (dd, 1H): Aromatic proton at C4.δ ~7.8 ppm (d, 1H): Aromatic proton at C5.δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl group (OCH₂CH₃).δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl group (OCH₂CH₃). | The aldehyde proton is highly deshielded. Protons on the electron-deficient pyridine ring will appear downfield. The coupling patterns (doublets, doublet of doublets) arise from adjacent aromatic protons. The ethyl group shows a characteristic quartet and triplet pattern. |

| ¹³C NMR | δ ~192 ppm: Aldehyde carbonyl carbon (CHO).δ ~165 ppm: Ester carbonyl carbon (C=O).δ ~155-120 ppm: Aromatic carbons of the pyridine ring.δ ~62 ppm: Methylene carbon of the ethyl group (OCH₂).δ ~14 ppm: Methyl carbon of the ethyl group (CH₃). | Carbonyl carbons are significantly downfield. The aldehyde carbon is typically more downfield than the ester carbonyl. Pyridine ring carbons appear in the aromatic region. |

| IR Spectroscopy | ~1720-1730 cm⁻¹ (strong): Ester C=O stretch.~1700-1710 cm⁻¹ (strong): Aldehyde C=O stretch.~2820 & 2720 cm⁻¹ (medium): C-H stretches of the aldehyde (Fermi doublet).~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.~1250-1100 cm⁻¹: C-O stretch of the ester. | The two distinct carbonyl groups will give rise to strong absorption bands. The aldehyde C-H stretches are characteristic and useful for identification. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 179.Key Fragments: m/z = 150 ([M-CHO]⁺), m/z = 134 ([M-OC₂H₅]⁺), m/z = 106 ([M-COOC₂H₅]⁺). | The molecular ion peak should be clearly visible. Common fragmentation patterns include the loss of the formyl radical, the ethoxy radical, and the entire ethyl ester group. |

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly valuable intermediate for building complex molecular scaffolds.

Diagram 2: Reactivity and Synthetic Utility

Caption: Key reaction pathways for this compound.

-

Aldehyde Functionality: The formyl group is a versatile handle for a wide range of transformations. It can undergo reductive amination to introduce substituted amino-methyl groups, participate in Wittig reactions to form vinylpyridines, be oxidized to the corresponding carboxylic acid, or act as an electrophile for nucleophilic additions (e.g., Grignard reactions).

-

Ester Functionality: The ethyl ester can be hydrolyzed to the carboxylic acid, which is a common pharmacophore in itself or can be used for further derivatization, such as amide bond formation. It can also be reduced to a primary alcohol.

-

Applications in Medicinal Chemistry: Nicotinic acid and its derivatives are prevalent scaffolds in pharmaceuticals. This compound serves as a key starting material for synthesizing substituted pyridines, which are core components in drugs targeting a wide range of conditions. For example, the functional groups allow for the construction of fused heterocyclic systems, which are of great interest in the development of kinase inhibitors and other targeted therapies[7][8].

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for this compound. The following precautions are based on the known hazards of similar aromatic aldehydes and esters.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes[5].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Irritancy: Compounds of this class are often irritating to the skin, eyes, and respiratory system[4]. In case of contact, rinse immediately with plenty of water.

-

Storage: Keep the container tightly closed and store in a cool, dry place, away from oxidizing agents, as recommended for aldehydes.

Conclusion

This compound is a strategic synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While detailed experimental characterization is not widely available in the literature, its properties and reactivity can be reliably predicted based on fundamental chemical principles and data from analogous compounds. This guide provides a foundational understanding to enable researchers to confidently incorporate this versatile building block into their synthetic programs.

References

- 1. ethyl 6-formyl-5-nitronicotinate 95% | CAS: 2589531-65-5 | AChemBlock [achemblock.com]

- 2. N/A|Ethyl 6-formyl-5-methylnicotinate|BLD Pharm [bldpharm.com]

- 3. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 4. 烟酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 6-methylnicotinate [chembk.com]

- 6. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 6-Formylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and handling protocols for ethyl 6-formylnicotinate, a heterocyclic building block with significant applications in pharmaceutical synthesis. As a pyridine derivative containing both an ester and an aldehyde functional group, this compound requires a nuanced understanding of its potential hazards to ensure safe laboratory operations. This document, intended for experienced researchers, moves beyond generic safety data to offer a deeper, causality-driven perspective on handling, emergency preparedness, and waste disposal.

Compound Identification and Hazard Profile

This compound is identified by CAS Number 20857-31-2 .[1][2][3] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, a robust safety profile can be constructed by examining its structural components and referencing data from analogous compounds, namely pyridine carboxaldehydes and nicotinate esters.

Based on this comparative analysis, this compound should be regarded as a compound that is potentially harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and eye irritation, and may cause respiratory irritation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 20857-31-2 | [1][2][3] |

| Molecular Formula | C₉H₉NO₃ | MySkinRecipes |

| Molecular Weight | 179.17 g/mol | MySkinRecipes |

| Appearance | Not specified (likely a solid or liquid) | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Flash Point | Not specified (Assumed to be combustible) | N/A |

Hazard Assessment and Toxicology

The primary hazards associated with this compound stem from its aldehyde and pyridine functionalities. Aldehydes are known for their potential to cause irritation and sensitization, while pyridine and its derivatives can exhibit toxicity.

Health Hazards:

-

Acute Toxicity: By analogy with similar compounds, this compound is presumed to be harmful if ingested, inhaled, or absorbed through the skin. Pyridine itself can cause symptoms such as nausea, dizziness, and abdominal pain upon ingestion.[4]

-

Skin and Eye Irritation: Pyridine aldehydes and nicotinate esters are known to be irritants.[5][6][7] Direct contact with the skin may cause redness, itching, and inflammation.[6] Eye contact can lead to serious irritation or damage.[5][8]

-

Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[9]

-

Sensitization: Some pyridine derivatives have been shown to be skin sensitizers.[5]

Fire and Explosion Hazards:

While specific data is unavailable, it is prudent to treat this compound as a combustible material, particularly given that related compounds like ethyl nicotinate have a flash point.[7][10] It may form flammable vapor/air mixtures, and heating can cause a rise in pressure with a risk of bursting.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11][12]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[13][14]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Required PPE | Specifications and Guidelines |

| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133.[7] A face shield should be worn over goggles during procedures with a high risk of splashing. |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[9] |

| Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat should be worn for all procedures. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is advised.[7][14] |

| Respiratory Protection | Fume hood or respirator | If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[15] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimizing risk.

Handling:

-

Avoid all direct contact with the compound. Do not breathe dust, fumes, or vapors.[6][7]

-

Wash hands thoroughly after handling, even if gloves were worn.[6][12]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][8]

-

Keep the compound away from heat, sparks, and open flames.[7][8][13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][16][17]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

-

The storage area should be designated for flammable and toxic materials.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First Aid Measures:

-

Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][14]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Management:

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area. Eliminate all ignition sources.[7]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Waste Disposal

All waste generated from the use of this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.

-

Dispose of all waste in accordance with local, state, and federal regulations.

-

Containers of the material may be hazardous when empty since they retain product residues.

Visualizing Safety Workflows

To further clarify the decision-making process in critical safety situations, the following workflows are provided.

Diagram 1: Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection based on risk assessment.

Diagram 2: Spill Response Workflow

Caption: Step-by-step spill response procedure.

Conclusion

While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a comprehensive and proactive approach to safety. By understanding the risks associated with its functional groups, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. 20857-31-2|this compound|BLD Pharm [bldpharm.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. geneseo.edu [geneseo.edu]

- 16. chemstock.ae [chemstock.ae]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Commercial Availability and Application of Ethyl 6-formylnicotinate

For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of key chemical building blocks are paramount. Ethyl 6-formylnicotinate, a versatile pyridine derivative, serves as a crucial intermediate in the synthesis of a wide range of complex molecules. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, offering a comprehensive resource for its strategic use in research and development.

Strategic Sourcing: Commercial Availability

This compound is readily available from several fine chemical suppliers. The decision to purchase versus synthesize often depends on the quantity required, purity specifications, and project timelines.

A survey of prominent suppliers indicates that this compound is typically offered at purities of 95% or greater. It is crucial for researchers to consult the certificate of analysis for batch-specific purity data and to understand the impurity profile, as trace impurities can have significant impacts on subsequent reaction pathways.

Table 1: Commercial Suppliers of Pyridine Derivatives

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥97% | Offers various grades for research purposes. |

| AChemBlock | 95% | Provides novel building blocks for research.[1] |

| BLD Pharm | N/A | Lists related compounds such as Ethyl 6-formyl-5-methylnicotinate.[2] |

| Simson Pharma Limited | High Quality | Specializes in pharmaceutical reference standards and impurities, offering related compounds like Ethyl 6-chloronicotinate. |

The following diagram illustrates a typical workflow for acquiring this compound for a research project.

Caption: Workflow for sourcing this compound.

In-House Synthesis: Preparation from Ethyl 6-methylnicotinate

While commercially available, there are instances where in-house synthesis is necessary. A common and reliable method for preparing this compound is through the oxidation of the corresponding methyl-substituted precursor, Ethyl 6-methylnicotinate.

The choice of an oxidizing agent is critical. Selenium dioxide (SeO2) is a frequently used reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes. The reaction is typically carried out in a high-boiling solvent such as dioxane or dimethyl sulfoxide (DMSO) to facilitate the reaction temperature required for the oxidation.

Experimental Protocol: Oxidation of Ethyl 6-methylnicotinate

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylnicotinate (1 equivalent) in dioxane.

-

Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate.

-